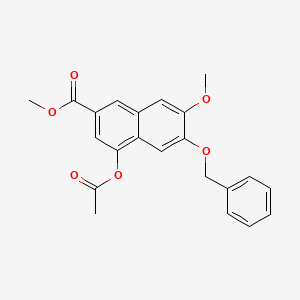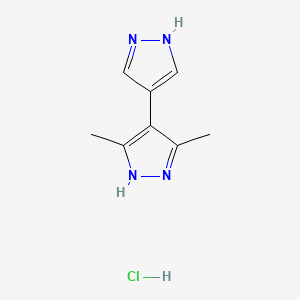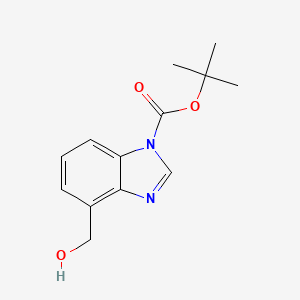
4-Hydroxymethyl-benzoimidazole-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxymethyl-benzoimidazole-1-carboxylic acid tert-butyl ester is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in medicinal chemistry due to their structural similarity to purines, which are essential components of DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxymethyl-benzoimidazole-1-carboxylic acid tert-butyl ester can be achieved through several methods. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method typically uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as reagents to form the ester bond.
Another method involves the one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . This method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Steglich esterification method is commonly employed due to its mild reaction conditions and compatibility with various functional groups .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxymethyl-benzoimidazole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of 4-carboxy-benzoimidazole-1-carboxylic acid tert-butyl ester.
Reduction: Formation of 4-hydroxymethyl-benzoimidazole-1-carbinol.
Substitution: Formation of various substituted benzimidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Hydroxymethyl-benzoimidazole-1-carboxylic acid tert-butyl ester has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Hydroxymethyl-benzoimidazole-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, modulating their activity. For example, benzimidazole derivatives are known to inhibit certain enzymes involved in DNA replication and repair, making them potential anticancer agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylbenzimidazole
- 5,6-Dimethylbenzimidazole
- 2-Aminobenzimidazole
Comparison
4-Hydroxymethyl-benzoimidazole-1-carboxylic acid tert-butyl ester is unique due to its hydroxymethyl and tert-butyl ester functional groups, which provide additional sites for chemical modification and potential biological activity. Compared to other benzimidazole derivatives, this compound offers a balance of stability and reactivity, making it a versatile building block for various applications .
Propriétés
Formule moléculaire |
C13H16N2O3 |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
tert-butyl 4-(hydroxymethyl)benzimidazole-1-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-8-14-11-9(7-16)5-4-6-10(11)15/h4-6,8,16H,7H2,1-3H3 |
Clé InChI |
IAGUENGWRCXPTE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=NC2=C(C=CC=C21)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



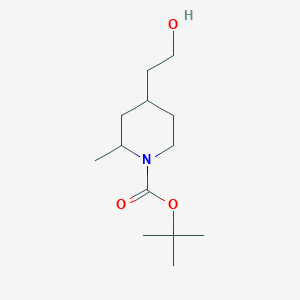
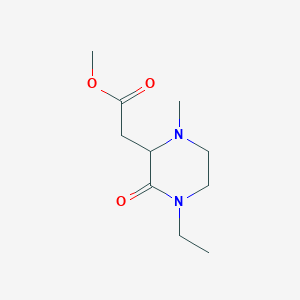

![4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13933442.png)
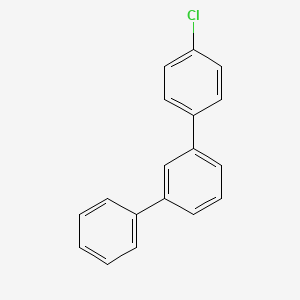

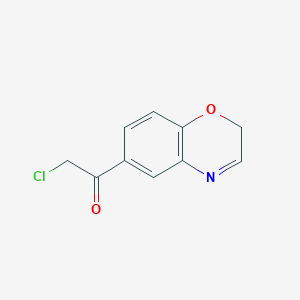

![ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13933468.png)
